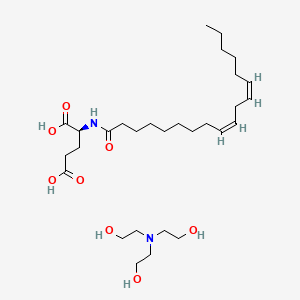

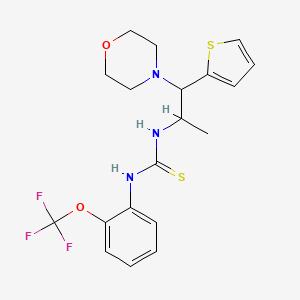

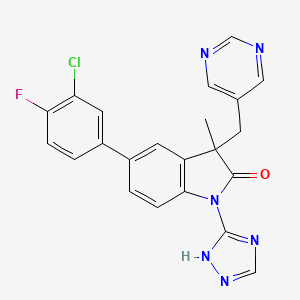

14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

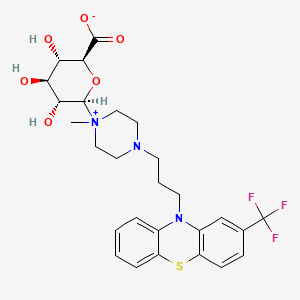

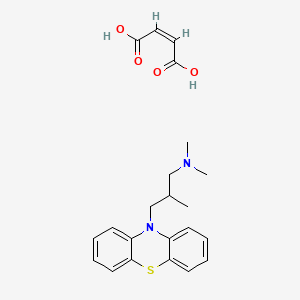

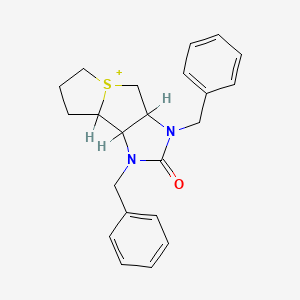

UK 69753 is a member of the efrotomycin family of antibiotics and has shown to have potent activity both in vitro and in vivo against the swine pathogen Treponema hyodysenteriae.

Scientific Research Applications

Synthesis and Structural Analysis

The complex chemical structure of 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin has been a subject of various synthetic and structural analyses in the field of carbohydrate chemistry. Studies have focused on synthesizing and analyzing the structural components, specifically aiming to understand and replicate the sugar moieties and glycosidic linkages present in its structure.

Synthesis of L-perosamine Derivatives : The study by Brimacombe, Ching, and Stacey (1969) explored the nucleophilic displacement reactions in carbohydrates, leading to the synthesis of L-perosamine derivatives, a process relevant to understanding the synthesis pathways of complex molecules like 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Brimacombe, Ching, & Stacey, 1969.

Practical Syntheses of Sugar Components : Another study by Brimacombe, Hanna, Saeed, and Tucker (1983) demonstrated the synthesis of L-digitoxose, L-cymarose, and L-ristosamine, showcasing methodologies that could be pivotal in the synthesis of the unique sugar moieties found in 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Brimacombe, Hanna, Saeed, & Tucker, 1983.

Structural Analysis of Related Antibiotics : The structure of efrotomycin was elucidated by Dewey, Arison, Hannah, Shih, and Albers-Schönberg (1985), revealing a glycoside structure similar to the compound . This study's insights into glycosidic linkages and molecular architecture are valuable for understanding the structure of 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Dewey, Arison, Hannah, Shih, & Albers-Schönberg, 1985.

Synthesis of Deoxy Analogues : Oscarson and Tedebark (1995) conducted comprehensive syntheses of deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, which may offer parallels in understanding the synthesis of deoxy sugar units in the target compound Oscarson & Tedebark, 1995.

Synthesis of Trisaccharide Mimicking O Antigen : Lei, Ogawa, and Kováč (1995) synthesized a trisaccharide mimicking the terminus of the O antigen of Vibrio cholerae O:1, serotype Inaba. This work demonstrates the complexity and the intricate synthetic routes necessary for the formation of complex sugar structures, similar to those found in the compound of interest Lei, Ogawa, & Kováč, 1995.

properties

CAS RN |

118117-42-3 |

|---|---|

Product Name |

14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin |

Molecular Formula |

C58H86N2O18 |

Molecular Weight |

1099.322 |

IUPAC Name |

(2S)-N-[(2E,4E,6S,7S,9S,10E,12E,14E,16E)-8,9-dihydroxy-18-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methoxy-5,7,17-trimethyl-18-oxooctadeca-2,4,10,12,14,16-hexaenyl]-2-[(2S,4S,6S)-4-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide |

InChI |

InChI=1S/C58H86N2O18/c1-14-16-20-28-41-57(8,9)42(76-55-48(67)51(72-12)50(37(7)75-55)77-56-52(73-13)47(66)46(65)36(6)74-56)32-58(70,78-41)38(15-2)53(68)59-30-24-23-26-34(4)49(71-11)35(5)45(64)40(62)27-22-19-17-18-21-25-33(3)44(63)43-39(61)29-31-60(10)54(43)69/h14,16-29,31,35-38,40-42,45-52,55-56,61-62,64-67,70H,15,30,32H2,1-13H3,(H,59,68)/b16-14-,19-17+,21-18+,24-23+,27-22+,28-20+,33-25+,34-26+/t35-,36-,37+,38+,40-,41-,42-,45?,46-,47+,48+,49+,50+,51-,52+,55-,56-,58-/m0/s1 |

InChI Key |

SAOPKAPZHUMVPA-KJUQYEEGSA-N |

SMILES |

CC[C@@H]([C@@]1(O)O[C@@H](/C=C/C=C\C)C(C)(C)[C@@H](O[C@@H]2O[C@H](C)[C@@H](O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3OC)[C@@H](OC)[C@H]2O)C1)C(NC/C=C/C=C(C)/[C@@H](OC)[C@@H](C)C(O)[C@@H](O)/C=C/C=C/C=C/C=C(C)/C(C4=C(O)C=CN(C)C4=O)=O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

UK 69753; UK69753; UK-69753 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.